molecular formula C21H19NO5 B094802 1-Ethoxy-2,9,10-trimethoxy-7H-dibenzo[de,g]quinolin-7-one CAS No. 15358-02-8

1-Ethoxy-2,9,10-trimethoxy-7H-dibenzo[de,g]quinolin-7-one

Cat. No. B094802
CAS RN: 15358-02-8
M. Wt: 365.4 g/mol
InChI Key: FNBGZIDLRGQSAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethoxy-2,9,10-trimethoxy-7H-dibenzo[de,g]quinolin-7-one is a chemical compound that belongs to the family of dibenzoquinolines. This compound has been the subject of scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.

Mechanism Of Action

The mechanism of action of 1-Ethoxy-2,9,10-trimethoxy-7H-dibenzo[de,g]quinolin-7-one is not fully understood. However, it has been suggested that this compound may exert its biological activities through the inhibition of certain enzymes, such as cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE). It has also been reported to have an effect on the expression of various genes involved in inflammation and apoptosis.

Biochemical And Physiological Effects

1-Ethoxy-2,9,10-trimethoxy-7H-dibenzo[de,g]quinolin-7-one has been shown to exhibit various biochemical and physiological effects. It has been reported to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been shown to have antitumor effects by inducing apoptosis in cancer cells. In addition, this compound has been reported to have antimicrobial effects against various bacterial and fungal strains.

Advantages And Limitations For Lab Experiments

One of the advantages of using 1-Ethoxy-2,9,10-trimethoxy-7H-dibenzo[de,g]quinolin-7-one in lab experiments is its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. It has been extensively studied for its biological activities and has shown promising results in various assays. However, one of the limitations of using this compound is its potential toxicity and side effects, which need to be carefully studied and evaluated before it can be used in clinical trials.

Future Directions

There are several future directions for the scientific research of 1-Ethoxy-2,9,10-trimethoxy-7H-dibenzo[de,g]quinolin-7-one. One of the directions is to further investigate its mechanism of action and identify its molecular targets. Another direction is to optimize its synthesis method for maximum yield and purity. Additionally, further studies are needed to evaluate its potential toxicity and side effects in animal models. Finally, more research is needed to explore its potential applications in the treatment of various diseases, including neurodegenerative diseases and cancer.
Conclusion
In conclusion, 1-Ethoxy-2,9,10-trimethoxy-7H-dibenzo[de,g]quinolin-7-one is a chemical compound that has been extensively studied for its potential applications in medicinal chemistry, pharmacology, and biochemistry. It has been found to exhibit various biological activities, including antitumor, anti-inflammatory, and antimicrobial activities. Its mechanism of action is not fully understood, but it has been suggested to involve the inhibition of certain enzymes and the modulation of gene expression. Although this compound has shown promising results in various assays, its potential toxicity and side effects need to be carefully studied and evaluated before it can be used in clinical trials.

Synthesis Methods

The synthesis of 1-Ethoxy-2,9,10-trimethoxy-7H-dibenzo[de,g]quinolin-7-one involves the reaction of 2,9,10-trimethoxy-1,2,3,4-tetrahydroquinoline with ethyl chloroformate in the presence of triethylamine. The resulting product is then treated with sodium hydroxide to obtain 1-Ethoxy-2,9,10-trimethoxy-7H-dibenzo[de,g]quinolin-7-one. This synthesis method has been reported in various scientific journals and has been optimized for maximum yield and purity.

Scientific Research Applications

1-Ethoxy-2,9,10-trimethoxy-7H-dibenzo[de,g]quinolin-7-one has been extensively studied for its potential applications in medicinal chemistry, pharmacology, and biochemistry. This compound has been found to exhibit various biological activities, including antitumor, anti-inflammatory, and antimicrobial activities. It has also been shown to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.

properties

CAS RN

15358-02-8

Product Name

1-Ethoxy-2,9,10-trimethoxy-7H-dibenzo[de,g]quinolin-7-one

Molecular Formula

C21H19NO5

Molecular Weight

365.4 g/mol

IUPAC Name

16-ethoxy-4,5,15-trimethoxy-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,9,11,13,15-octaen-8-one

InChI

InChI=1S/C21H19NO5/c1-5-27-21-16(26-4)8-11-6-7-22-19-17(11)18(21)12-9-14(24-2)15(25-3)10-13(12)20(19)23/h6-10H,5H2,1-4H3

InChI Key

FNBGZIDLRGQSAM-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C2C=CN=C3C2=C1C4=CC(=C(C=C4C3=O)OC)OC)OC

Canonical SMILES

CCOC1=C(C=C2C=CN=C3C2=C1C4=CC(=C(C=C4C3=O)OC)OC)OC

synonyms

1-Ethoxy-2,9,10-trimethoxy-7H-dibenzo[de,g]quinolin-7-one

Origin of Product

United States

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